molecular formula C13H19BrOZn B6294921 6-(Benzyloxy)hexylzinc bromide CAS No. 1307211-23-9

6-(Benzyloxy)hexylzinc bromide

Cat. No.: B6294921
CAS No.: 1307211-23-9
M. Wt: 336.6 g/mol
InChI Key: JQEZDRGSQFXDNN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)hexylzinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is commonly used in various scientific research fields, particularly in organic synthesis and organometallic chemistry. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)hexylzinc bromide typically involves the reaction of 6-(benzyloxy)hexyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

6-(Benzyloxy)hexyl bromide+Zn6-(Benzyloxy)hexylzinc bromide\text{6-(Benzyloxy)hexyl bromide} + \text{Zn} \rightarrow \text{this compound} 6-(Benzyloxy)hexyl bromide+Zn→6-(Benzyloxy)hexylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)hexylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of an aryl halide with this compound.

Scientific Research Applications

6-(Benzyloxy)hexylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for various studies, including drug development and protein engineering.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)hexylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the hexyl group to other molecules. This reactivity is primarily due to the polar covalent bond between carbon and zinc, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

    Diethylzinc: Another organozinc compound used in organic synthesis.

    Phenylzinc bromide: Similar in reactivity but with a phenyl group instead of a hexyl group.

    Methylzinc bromide: A simpler organozinc compound with a methyl group.

Uniqueness

6-(Benzyloxy)hexylzinc bromide is unique due to its specific structure, which includes a benzyloxy group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.

Properties

IUPAC Name

bromozinc(1+);hexoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZDRGSQFXDNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCOCC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.